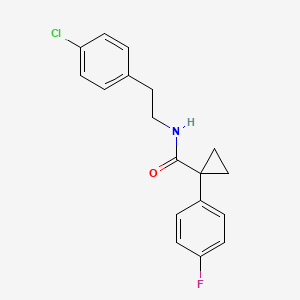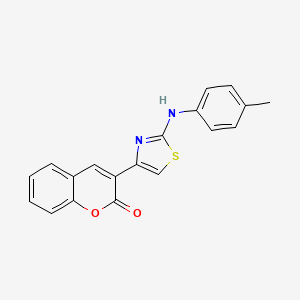
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14N2O2S . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot three-component reaction or a solid-state grinding method . In one method, an equimolar mixture of 3-(2-bromoacetyl)coumarin and potassium thiocyanate in ethanol is used .Molecular Structure Analysis
The thiazole ring in the molecule contains sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity. This means they can neutralize harmful free radicals in the body, potentially helping to prevent diseases such as cancer and heart disease .
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties. This makes them potentially useful in the treatment of conditions such as arthritis .
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities, making them potentially useful in the treatment of various infections .
Antiviral Activity
Some thiazole derivatives have shown antiviral properties, suggesting potential applications in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties, meaning they can help increase the amount of urine produced by the body. This can be useful in treating conditions such as high blood pressure and heart failure .
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant activity, suggesting potential applications in the treatment of conditions such as epilepsy .
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties, meaning they could potentially be used to protect nerve cells from damage or degeneration .
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities, suggesting potential applications in cancer treatment .
Direcciones Futuras
The future directions in the research of thiazole derivatives like “3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one” could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could also be a focus of future research .
Mecanismo De Acción
Target of Action
The compound 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one, also known as 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways . For instance, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, determine its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the ADME properties of thiazole derivatives.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Propiedades
IUPAC Name |
3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVPGQFMOYGSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

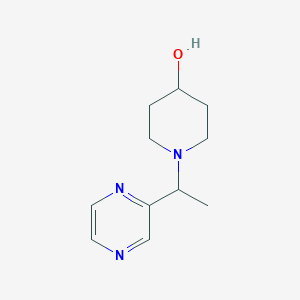
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

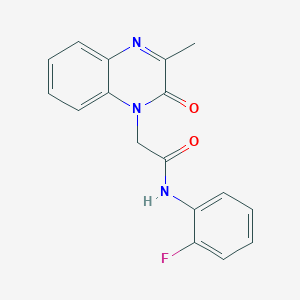
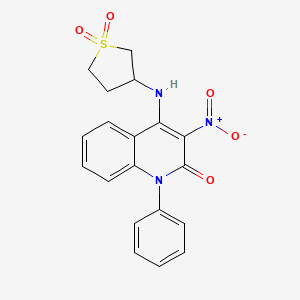
![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)
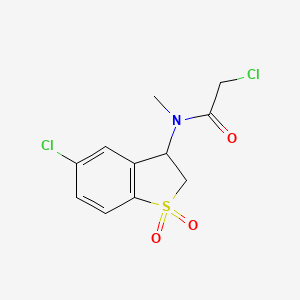
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)
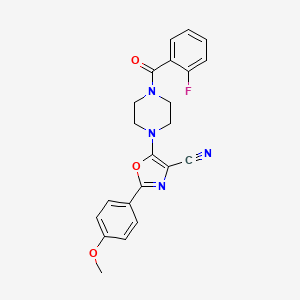
![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)
![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)
![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)
